Ncs-382 - 520505-01-5

Ncs-382

Catalog Number: EVT-253996
CAS Number: 520505-01-5
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NCS-382 is a synthetic compound structurally related to γ-hydroxybutyric acid (GHB) [, , , ]. It serves as a valuable tool in scientific research, particularly in the field of neuropharmacology, due to its interactions with GHB and GABAB receptors in the brain [, , , , , ]. NCS-382 is often employed to investigate the specific roles of these receptors in various physiological and behavioral processes [, , , , , ].

Future Directions
  • Developing More Selective GHB Receptor Ligands: The complex pharmacology of NCS-382, with its mixed agonist/antagonist profile and interactions with GABAB receptors, highlights the need for more selective GHB receptor ligands [, , ]. Developing such compounds would allow for more precise investigations into the physiological and behavioral roles of GHB receptors.
  • Elucidating the Molecular Mechanisms of NCS-382: Further research is needed to fully understand the molecular basis for the diverse effects of NCS-382. This includes investigating its binding kinetics, downstream signaling pathways, and potential allosteric interactions with GHB and GABAB receptors [, , ].
  • Exploring the Therapeutic Potential of GHB Receptor Modulation: Despite some promising leads, the therapeutic potential of targeting GHB receptors remains largely unexplored [, ]. Further research using NCS-382 and other GHB receptor ligands could pave the way for novel treatments for conditions like narcolepsy, alcohol withdrawal, and certain neurodegenerative disorders.

γ-Hydroxybutyric Acid (GHB)

Compound Description: γ-Hydroxybutyric acid (GHB) is a naturally occurring neurotransmitter and a psychoactive drug. It acts as an agonist at both GHB receptors and GABAB receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: GHB is structurally related to NCS-382 and is the primary endogenous ligand for GHB receptors. NCS-382 was initially developed as a putative antagonist for GHB receptors and is often used in research to differentiate the effects of GHB receptor activation from GABAB receptor activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

(±)Baclofen

Compound Description: (±)Baclofen is a racemic drug that acts as a selective agonist for GABAB receptors. It is commonly used as a muscle relaxant and anti-spastic agent. [, , , ]

Relevance: Baclofen is used as a pharmacological tool to investigate the involvement of GABAB receptors in various physiological processes, including those potentially modulated by NCS-382 and GHB. This helps to differentiate GABAB receptor-mediated effects from those mediated by GHB receptors. [, , , ]

γ-Butyrolactone (GBL)

Compound Description: γ-Butyrolactone (GBL) is a prodrug of GHB that is metabolized to GHB in the body. It acts as a GABAB receptor agonist and exhibits similar pharmacological effects to GHB. [, , , , ]

Relevance: GBL is relevant to NCS-382 research as it is a prodrug of GHB, the primary endogenous ligand for GHB receptors which NCS-382 is purported to antagonize. Studies utilizing GBL can provide insights into the role of GHB receptors in various physiological processes. [, , , , ]

1,4-Butanediol (1,4-BDL)

Compound Description: 1,4-Butanediol (1,4-BDL) is another prodrug of GHB, similar to GBL, that is metabolized to GHB in the body. It also acts as a GABAB receptor agonist and produces comparable effects to GHB. [, , , ]

Relevance: 1,4-BDL is relevant to NCS-382 research as it, like GBL, is converted to GHB in vivo. Studying the effects of 1,4-BDL, in conjunction with NCS-382, can help to further elucidate the role of GHB receptors in various physiological processes. [, , , ]

trans-γ-Hydroxycrotonic Acid (t-HCA)

Compound Description: trans-γ-Hydroxycrotonic acid (t-HCA) is a GHB analog that selectively binds to GHB receptors with high affinity but exhibits weaker or no affinity for GABAB receptors. [, ]

Relevance: t-HCA is a useful tool in differentiating GHB receptor-mediated effects from GABAB receptor-mediated effects. This selectivity for GHB receptors makes t-HCA valuable in research involving NCS-382, which aims to distinguish between these two receptor systems. [, ]

γ-(p-Methoxybenzyl)-γ-hydroxybutyric Acid (NCS-435)

Compound Description: γ-(p-Methoxybenzyl)-γ-hydroxybutyric acid (NCS-435) is another GHB analog that demonstrates high affinity for GHB receptors but weak or no affinity for GABAB receptors. []

Relevance: Like t-HCA, NCS-435 is a valuable pharmacological tool for researchers investigating the specific role of GHB receptors, as it avoids activating GABAB receptors. This selectivity makes NCS-435 useful in studies involving NCS-382, which aims to isolate and understand the effects of GHB receptor modulation. []

(3-Aminopropyl)(diethoxymethyl)phosphinic acid (CGP 35348)

Compound Description: (3-Aminopropyl)(diethoxymethyl)phosphinic acid (CGP 35348) is a selective antagonist for GABAB receptors and is commonly used in research to block GABAB receptor activation. [, , , , , ]

Relevance: CGP 35348 is frequently utilized in conjunction with NCS-382 to dissect the individual contributions of GABAB and GHB receptors to the effects of GHB. By blocking GABAB receptors, researchers can isolate the specific actions mediated by GHB receptors, allowing for a more precise understanding of NCS-382's pharmacological profile. [, , , , , ]

NCS-356

Compound Description: NCS-356 is a compound that acts as an agonist at GHB receptors. [, ]

Relevance: As a GHB receptor agonist, NCS-356 is used in research to investigate the effects of activating GHB receptors. This is helpful in comparison with NCS-382, which is purported to be a GHB receptor antagonist. [, ]

3-Hydroxycyclohex-1-enecarboxylic acid (HOCHCA)

Compound Description: 3-Hydroxycyclohex-1-enecarboxylic acid (HOCHCA) is a cyclic analog of GHB that exhibits high affinity for GHB receptors and displays stereoselectivity, with the R-enantiomer having higher affinity. []

Relevance: HOCHCA is relevant to NCS-382 research due to its high affinity and selectivity for GHB receptors, similar to NCS-382. The stereoselectivity of HOCHCA further suggests the specific structural requirements for binding to GHB receptors, which can be valuable information in understanding the interaction of NCS-382 with these receptors. []

3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA)

Compound Description: 3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA) is another cyclic GHB analog with high affinity for GHB receptors and stereoselectivity, with the R-enantiomer showing greater potency. []

Relevance: Like HOCHCA, HOCPCA's high affinity and selectivity for GHB receptors, along with its stereoselective binding, make it a useful tool in studying GHB receptor pharmacology. This information can also provide insights into the binding characteristics and potential interactions of NCS-382 with GHB receptors. []

-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid ([3H]NCS-382)

Compound Description: This is the radiolabeled version of NCS-382, commonly used in binding studies to characterize the affinity and distribution of GHB receptors in tissues. [, , ]

Relevance: As the radiolabeled form of the target compound, it is an essential tool for studying the binding properties of NCS-382 itself. [, , ]

Overview

NCS-382 is a synthetic compound that acts as a selective antagonist at the high-affinity binding sites of gamma-hydroxybutyric acid (GHB). It is recognized for its potential therapeutic applications, particularly in neurodegenerative diseases and ischemic stroke. The compound has garnered attention due to its unique pharmacological properties and its role as a substrate for monocarboxylate transporters, which facilitate its passage across the blood-brain barrier.

Source and Classification

NCS-382 is classified as a small molecule drug with the molecular formula C13H12O3 and a CAS registry number of 130922-07-5. It is primarily studied for its interactions with GHB receptors and monocarboxylate transporters, specifically subtypes 1 and 4, which are crucial for its pharmacokinetics and therapeutic efficacy .

Synthesis Analysis

The synthesis of NCS-382 involves several key steps, which can be summarized as follows:

  1. Starting Material Reduction: The synthesis begins with the reduction of a suitable starting material to form an α,β-unsaturated ethyl ester.
  2. Mesylation and Elimination: Following reduction, mesylation is performed, leading to the formation of an intermediate that undergoes elimination to yield the desired product.
  3. Oxidation: The intermediate undergoes oxidation using chromium trioxide, although alternative oxidizing agents were explored with varying success rates.
  4. Final Deprotection: The final step involves deprotection to yield NCS-382 in a crystalline form .
Molecular Structure Analysis

NCS-382 features a complex molecular structure characterized by its unique functional groups that contribute to its biological activity. The compound's structure includes:

  • A benzoannulen moiety that plays a significant role in its interaction with GHB receptors.
  • Hydroxyl groups that enhance solubility and receptor affinity.

The molecular structure can be represented by the following data:

  • Molecular Formula: C13H12O3
  • InChIKey: BMZWDOKGWUKSGB-UHFFFAOYSA-N

This structural configuration is essential for its selective binding properties .

Chemical Reactions Analysis

NCS-382 undergoes various chemical reactions during its synthesis and in biological contexts:

  1. Reduction Reactions: Key to forming intermediates in the synthesis process.
  2. Oxidation Reactions: Utilized to modify functional groups within the molecule, enhancing its pharmacological properties.
  3. Hydrolysis: Important for converting esters into their corresponding acids, impacting bioavailability.

The reaction conditions are critical; for instance, using borotritide for tritium labeling has been shown to improve yields significantly when performed under controlled conditions .

Mechanism of Action

NCS-382 functions primarily as an antagonist at GHB receptors, inhibiting the action of GHB, which is known to have depressant effects on the central nervous system. Its mechanism involves:

  • Binding Affinity: NCS-382 exhibits a higher binding affinity than GHB itself, allowing it to effectively block receptor activation.
  • Transport Mechanism: As a substrate for monocarboxylate transporters, it facilitates its own uptake into the brain, enhancing its efficacy as a therapeutic agent .

This dual mechanism positions NCS-382 as a promising candidate for further research in treating conditions associated with GHB.

Physical and Chemical Properties Analysis

NCS-382 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound's hydroxyl groups contribute to increased solubility in aqueous environments.
  • Stability: While synthesized as hygroscopic crystals, stability issues during storage have been noted due to moisture sensitivity.

These properties are vital for determining formulation strategies in drug development .

Applications

NCS-382 has several scientific applications:

  1. Neuropharmacology: It is being investigated for potential use in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
  2. Research Tool: As a selective antagonist of GHB receptors, it serves as an important tool in studying GHB-related pathways and their implications in various neurological disorders.
  3. Therapeutic Development: Ongoing research aims to explore NCS-382's efficacy in ischemic stroke and other conditions where modulation of GHB pathways may provide therapeutic benefits .
Introduction to NCS-382

NCS-382 ((2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid) is a synthetic chemical compound primarily investigated for its ability to interact with gamma-hydroxybutyric acid (GHB) binding sites in the central nervous system. As the first identified compound reported to antagonize GHB receptor-mediated effects, NCS-382 serves as a critical pharmacological tool for elucidating the complex neurobiology of GHB neurotransmission. Despite its proposed therapeutic potential for conditions like succinic semialdehyde dehydrogenase deficiency (SSADHD) and GHB overdose, it remains an experimental compound that has not progressed to clinical development [1] [4] [6].

Chemical Structure and Nomenclature

NCS-382 features a semirigid benzocycloheptene ring structure that confers conformational constraints distinct from the flexible GHB molecule. The compound contains a carboxylic acid functional group conjugated to a hydroxy-substituted bicyclic system through an ethylene bridge, creating structural elements hypothesized to contribute to its receptor affinity [1] [8].

  • Systematic Nomenclature:
  • IUPAC Name: (2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a][7]annulen-6-ylidene) ethanoic acid
  • Alternative Chemical Name: 6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid
  • CAS Registry: 520505-01-5 [1] [8]

  • Stereochemical Properties:The compound exhibits stereoselective binding characteristics. Resolution of the racemic mixture (RS-NCS-382) revealed the R-enantiomer possesses significantly higher affinity for GHB binding sites. Competitive binding assays demonstrate R-NCS-382 is approximately 60-fold more potent than the S-enantiomer at displacing radiolabeled GHB, indicating enantioselective receptor recognition [9].

  • Physicochemical Properties:

    PropertyValueMeasurement Method
    Molecular FormulaC₁₃H₁₄O₃-
    Molar Mass218.25 g/mol-
    Sodium Salt FormulaC₁₃H₁₃NaO₃-
    Purity Standards≥99% (HPLC)Analytical HPLC [8]
  • Structural Comparisons:The sodium salt form (C₁₃H₁₃NaO₃) improves water solubility for experimental applications. Structural analyses confirm the extended conformation of the ethylidene chain is critical for receptor interaction, with molecular rigidity differentiating it from endogenous GHB [3] [7] [8].

Historical Development and Discovery

NCS-382 emerged from systematic structure-activity relationship studies targeting GHB receptor ligands. Maitre and colleagues first reported its pharmacological characterization in 1990, demonstrating its ability to competitively inhibit GHB binding in rat brain homogenates. This seminal study established its dual antagonistic and anticonvulsant properties, positioning it as the first proposed selective GHB receptor antagonist [1] [4].

Subsequent research explored its potential therapeutic applications. Schmidt et al. (1991) documented its anti-sedative and anti-cataleptic properties against GHB-induced neurological depression, while Gupta et al. (2002) proposed its utility in SSADHD, a disorder characterized by pathological GHB accumulation. Animal models of this deficiency showed NCS-382 could mitigate some biochemical abnormalities, though it never advanced to human trials [1] [4] [6].

  • Research Timeline:
    YearDevelopment MilestoneResearch Team
    1990Initial identification as GHB antagonist with anticonvulsant propertiesMaitre et al.
    1991Characterization of anti-sedative and anti-cataleptic effectsSchmidt et al.
    1995Demonstration of discriminative stimulus effect blockadeColombo et al.
    2002Proposal for SSADHD therapeutic interventionGupta et al.
    2004Comprehensive pharmacological review questioning selectivityCastelli et al. [1] [4] [5]

Controversy emerged as later studies questioned its receptor selectivity. The 2004 review by Castelli et al. critically reevaluated evidence, suggesting NCS-382's antagonistic effects might involve indirect actions at GABAB receptors rather than selective GHB receptor blockade. This initiated ongoing debate regarding its precise mechanism of action [5] [6].

Pharmacological Classification

NCS-382 is pharmacologically classified as a putative GHB receptor antagonist based on its ability to inhibit GHB binding and counteract certain GHB-induced effects in experimental models. However, its classification remains subject to scientific debate due to complex receptor interactions [1] [5].

  • Primary Target Profile:
  • GHB Receptor Antagonism: Radioligand binding assays confirm NCS-382 competes with GHB at high-affinity binding sites (Ki values in micromolar range) in rat brain membranes. Autoradiographic studies show overlapping distribution between NCS-382-sensitive sites and endogenous GHB receptors in hippocampal, cortical, and thalamic regions [1] [5] [9].
  • GABAB Receptor Independence: Binding studies consistently demonstrate negligible affinity (IC₅₀ >1 mM) for GABAA, GABAB, or other neurotransmitter receptors when tested at physiologically relevant concentrations. This supports target specificity within the GHB receptor system [5] [9].

  • Functional Characterization:The compound exhibits complex functional properties that challenge simple antagonist classification:

  • Antagonistic Effects: Reverses GHB-induced sedation, catalepsy, absence seizure generation, and striatal dopamine release in rodent models. These effects are dose-dependent and observed at concentrations selective for GHB receptors [1] [4].
  • Agonistic/Augmenting Effects: Paradoxically mimics GHB's electrophysiological effects on hippocampal synaptic transmission and enhances GHB-mediated inhibition of operant responding under specific experimental conditions [5] [6].

  • Mechanistic Controversies:

    Supporting Selective AntagonismEvidence for Alternative Mechanisms
    Displaces [³H]GHB in binding assaysFails to antagonize GHB discriminative stimuli
    Blocks GHB-induced dopamine releaseRequires GABAB blockade for in vitro electrophysiological effects
    Reduces GHB metabolic concentrationsMimics GHB effects in certain behavioral paradigms [4] [5] [6]

Contemporary perspectives suggest NCS-382 may function as a partial agonist or negative allosteric modulator rather than a pure competitive antagonist. Its ability to paradoxically mimic GHB effects while blocking others implies complex receptor interactions that remain incompletely characterized [5] [6].

Properties

CAS Number

520505-01-5

Product Name

Ncs-382

IUPAC Name

2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)

InChI Key

UADPGHINQMWEAG-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O

Synonyms

6,7,8,9-Tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid

Canonical SMILES

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.